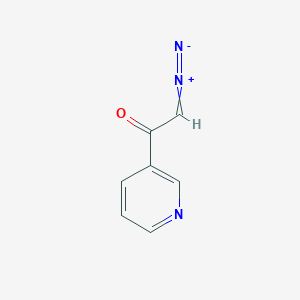
2-Diazonio-1-(pyridin-3-yl)ethen-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Diazonio-1-(pyridin-3-yl)ethen-1-olate is a chemical compound that belongs to the class of diazonium compounds These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(pyridin-3-yl)ethen-1-olate typically involves the diazotization of 3-aminopyridine. The process begins with the reaction of 3-aminopyridine with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt, which is then treated with a suitable base to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2-Diazonio-1-(pyridin-3-yl)ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low to moderate temperatures.
Coupling Reactions: Phenols and aromatic amines are commonly used as coupling partners. The reactions are usually performed in alkaline conditions to facilitate the formation of azo compounds.
Reduction Reactions: Reducing agents such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: The major products are substituted pyridine derivatives.
Coupling Reactions: The major products are azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The major product is 3-aminopyridine.
科学研究应用
2-Diazonio-1-(pyridin-3-yl)ethen-1-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of dyes and pigments, as well as in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-Diazonio-1-(pyridin-3-yl)ethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with nucleophiles. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, making it useful in biochemical and medicinal research.
相似化合物的比较
Similar Compounds
- 2-Diazonio-1-(pyridin-2-yl)ethen-1-olate
- 2-Diazonio-1-(pyridin-4-yl)ethen-1-olate
- 2-Diazonio-1-(pyridin-3-yl)ethan-1-olate
Uniqueness
2-Diazonio-1-(pyridin-3-yl)ethen-1-olate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications. Compared to its analogs, it may exhibit different reactivity profiles and selectivity in chemical reactions, making it valuable for specific synthetic and research purposes.
属性
CAS 编号 |
39972-50-4 |
|---|---|
分子式 |
C7H5N3O |
分子量 |
147.13 g/mol |
IUPAC 名称 |
2-diazo-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C7H5N3O/c8-10-5-7(11)6-2-1-3-9-4-6/h1-5H |
InChI 键 |
ABGBCBKTGSTEST-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C(=O)C=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)

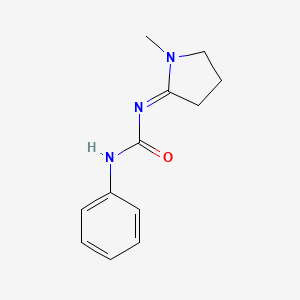

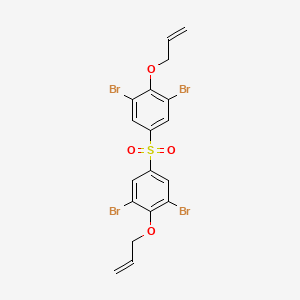
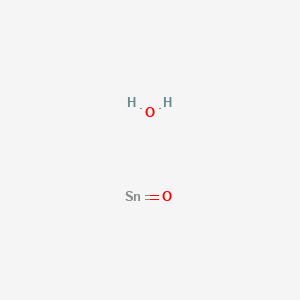
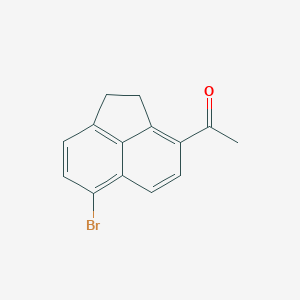
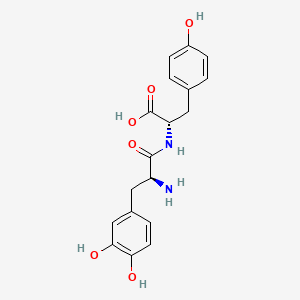
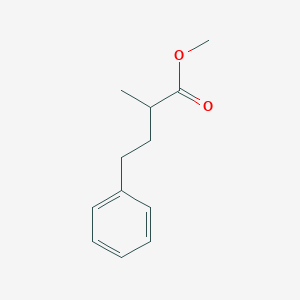

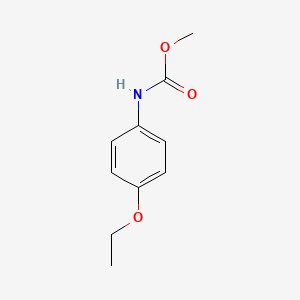
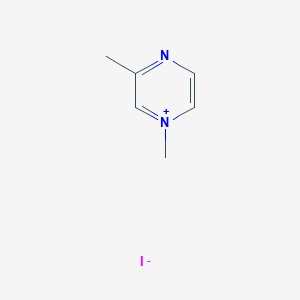
![4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14673402.png)
![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)
